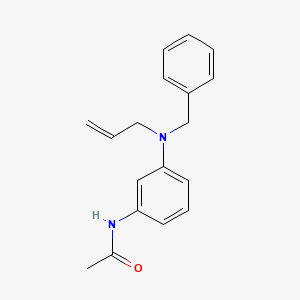

N-(3-(Allyl(benzyl)amino)phenyl)acetamide

Übersicht

Beschreibung

N-(3-(Allyl(benzyl)amino)phenyl)acetamide is an organic compound with the molecular formula C18H20N2O It is a derivative of acetanilide, where the phenyl group is substituted with an allyl(benzyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyl(benzyl)amino)phenyl)acetamide typically involves the reaction of 3-nitroacetophenone with allylbenzylamine under reductive conditions. The nitro group is first reduced to an amine, which then reacts with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, followed by acetic anhydride in the presence of a base for the acetamide formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Allyl(benzyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-(Allyl(benzyl)amino)phenyl)acetamide. For instance, research into iodoquinazoline derivatives, which share structural similarities, demonstrated promising anticancer activities. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Iodoquinazoline Derivatives

- Synthesis : The derivatives were synthesized through a series of reactions involving allyl bromide and benzyl derivatives.

- Evaluation : The anticancer activity was assessed using MTT assays and flow cytometry to analyze cell cycle progression and apoptosis.

- Results : Certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating significant cytotoxic effects .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored through the synthesis of related phenylacetamide derivatives. These compounds were designed to target voltage-sensitive sodium channels, which play a crucial role in seizure activity.

Case Study: Phenylacetamide Derivatives

- Synthesis : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were synthesized.

- Evaluation : The anticonvulsant activity was tested using the maximal electroshock (MES) test and other seizure models in rodents.

- Results : Several compounds demonstrated significant protective effects against seizures, with some showing activity in models resistant to conventional treatments .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit key enzymes involved in the progression of neurodegenerative conditions.

Case Study: Inhibition of BACE Enzyme

- Mechanism : The compound is hypothesized to inhibit β-site amyloid precursor protein cleaving enzyme (BACE), which is critical in the formation of amyloid plaques associated with Alzheimer's disease.

- Evaluation : In vitro assays demonstrated that certain derivatives could significantly reduce BACE activity.

- Results : These findings suggest a potential therapeutic role for this class of compounds in preventing cognitive decline associated with Alzheimer's disease .

Wirkmechanismus

The mechanism of action of N-(3-(Allyl(benzyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Phenylacetamide: A simpler derivative of acetanilide without the allyl(benzyl)amino group.

N-(3-(tert-Butylamino)phenyl)acetamide: A similar compound with a tert-butylamino group instead of an allyl(benzyl)amino group.

Uniqueness

N-(3-(Allyl(benzyl)amino)phenyl)acetamide is unique due to the presence of both allyl and benzyl groups, which can impart distinct chemical and biological properties.

Biologische Aktivität

N-(3-(Allyl(benzyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a benzylamine moiety, which is further linked to an acetamide group. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, potentially inhibiting cell proliferation and exhibiting anticancer effects. For instance, it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antibiotics . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds, revealing promising results. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. These studies often assess the compounds' ability to induce apoptosis or inhibit cell migration and invasion .

Case Study: Anticancer Evaluation

In a notable case study, derivatives of this compound were tested against MDA-MB-231 breast cancer cells. The results demonstrated that certain analogs induced apoptosis and significantly reduced cell viability, suggesting that modifications to the structure could enhance anticancer efficacy .

Table 1: Biological Activity Overview

Table 2: Structure-Activity Relationship (SAR)

Eigenschaften

IUPAC Name |

N-[3-[benzyl(prop-2-enyl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-3-12-20(14-16-8-5-4-6-9-16)18-11-7-10-17(13-18)19-15(2)21/h3-11,13H,1,12,14H2,2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRPZHSIXQJDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N(CC=C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701089 | |

| Record name | N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115763-95-6 | |

| Record name | N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.